Enhanced Lipophilicity of 4-Butoxy-3,5-dichlorobenzoic Acid vs. 4-Methoxy-3,5-dichlorobenzoic Acid
The substitution of a methoxy group with a butoxy group significantly increases the compound's lipophilicity. While no direct experimental logP value was found for 4-Butoxy-3,5-dichlorobenzoic acid in the current search, its predicted octanol-water partition coefficient (logP) is substantially higher than that of its 4-methoxy analog . This is a well-established trend in alkoxy homologous series [1]. A higher logP implies increased permeability across biological membranes and altered distribution in biphasic reaction systems .
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP ≈ 3.8 (based on structure and known homolog trends) |
| Comparator Or Baseline | 4-Methoxy-3,5-dichlorobenzoic acid, Predicted logP ≈ 2.5 |
| Quantified Difference | Estimated increase of ~1.3 log units |
| Conditions | In silico prediction based on chemical structure |
Why This Matters
Lipophilicity is a critical parameter in drug design and chemical synthesis, affecting everything from compound solubility in organic solvents to its ability to cross cell membranes in biological assays.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
